Lipophilicity Differentiation: 2-Ethylpiperidine vs. Unsubstituted Piperidine Analogs
The compound exhibits a computed XLogP3-AA value of 2.3, which is a direct result of the lipophilic 2-ethyl substituent on the piperidine ring [1]. This value is quantifiably higher than that of the unsubstituted analog 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid (PubChem CID: 18517281), which has a computed XLogP3-AA of 1.4 [2]. The increased lipophilicity of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a key determinant of its ability to passively diffuse across cell membranes, a crucial parameter for intracellular target engagement. This difference demonstrates that the 2-ethyl group is not a simple analog but a specific modification designed to optimize a key ADME property.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid: 1.4 |
| Quantified Difference | +0.9 LogP units (approximately 8-fold difference in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [REFS-1, REFS-2] |
Why This Matters
This quantifiable difference in lipophilicity validates the compound's selection over the simpler piperidine analog for assays requiring enhanced membrane permeability, a critical factor in cell-based efficacy studies.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121206190, 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18517281, 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid. Retrieved April 22, 2026. View Source
